molecular formula C16H12N4O5S B11776827 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B11776827
M. Wt: 372.4 g/mol
InChI Key: DRNOSPUBBJJIQP-UHFFFAOYSA-N
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Description

2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carbon disulfide to form the 1,3,4-oxadiazole ring. This is followed by the introduction of the hydroxyphenyl and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones derived from the hydroxyphenyl group.

    Reduction: Amines derived from the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, the hydroxyphenyl group can interact with active sites of enzymes, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents, such as methoxy or chloro groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H12N4O5S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C16H12N4O5S/c21-13-7-1-10(2-8-13)15-18-19-16(25-15)26-9-14(22)17-11-3-5-12(6-4-11)20(23)24/h1-8,21H,9H2,(H,17,22)

InChI Key

DRNOSPUBBJJIQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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